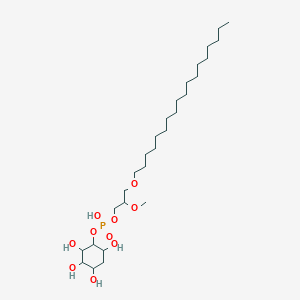

(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que combina una cadena alquílica larga con un grupo fosfato, lo que lo convierte en un tema de interés para la investigación en química, biología e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno generalmente implica múltiples pasos. El paso inicial a menudo incluye la preparación de la cadena alquílica y el anillo ciclohexílico por separado. La cadena alquílica se puede sintetizar a través de una serie de reacciones que comienzan con el octadecanol, que luego se metoxila para introducir el grupo metoxi. El anillo ciclohexílico se prepara por hidroxilación del ciclohexano, seguida de fosforilación para introducir el grupo fosfato.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar reactores químicos a gran escala donde las reacciones se llevan a cabo bajo condiciones controladas. El uso de catalizadores y condiciones de reacción específicas, como la temperatura y la presión, se optimizan para maximizar el rendimiento y la pureza. El producto final se purifica luego utilizando técnicas como destilación, cristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

(2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo metoxi se puede oxidar para formar aldehídos o ácidos carboxílicos.

Reducción: El grupo fosfato se puede reducir para formar fosfinas.

Sustitución: Los átomos de hidrógeno en el anillo ciclohexílico se pueden sustituir por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción, y agentes halogenantes para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la selectividad y el rendimiento.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo metoxi puede producir aldehídos o ácidos metoxi, mientras que la reducción del grupo fosfato puede producir fosfinas.

Aplicaciones Científicas De Investigación

Química

En química, (2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno se utiliza como precursor para sintetizar otras moléculas complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.

Biología

En biología, este compuesto se puede utilizar como una molécula modelo para estudiar las interacciones entre las cadenas alquílicas largas y los grupos fosfato en las membranas biológicas. También se puede utilizar en el desarrollo de nuevos biomateriales.

Medicina

En medicina, (2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno tiene aplicaciones potenciales en sistemas de administración de fármacos. Su naturaleza anfipática le permite formar micelas o liposomas, que pueden encapsular fármacos y mejorar su solubilidad y biodisponibilidad.

Industria

En el sector industrial, este compuesto se puede utilizar como tensioactivo o emulsionante en diversas formulaciones. Su capacidad de interactuar con sustancias tanto hidrofóbicas como hidrofílicas lo convierte en valioso en la producción de cosméticos, detergentes y otros productos.

Mecanismo De Acción

El mecanismo de acción de (2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno implica su interacción con los objetivos moleculares a través de su grupo fosfato y su cadena alquílica larga. El grupo fosfato puede formar enlaces de hidrógeno con otras moléculas, mientras que la cadena alquílica puede interactuar con regiones hidrofóbicas. Estas interacciones pueden influir en el comportamiento de las membranas biológicas, las enzimas y otros objetivos moleculares.

Comparación Con Compuestos Similares

Compuestos similares

(2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno: Único debido a su combinación específica de una cadena alquílica larga y un grupo fosfato.

(2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) sulfato de hidrógeno: Estructura similar pero con un grupo sulfato en lugar de un grupo fosfato.

(2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) carbonato de hidrógeno: Estructura similar pero con un grupo carbonato en lugar de un grupo fosfato.

Singularidad

La singularidad de (2-Metoxi-3-octadeciloxipropil) (2,3,4,6-tetrahidroxiciclohexil) fosfato de hidrógeno radica en su capacidad para interactuar con sustancias tanto hidrofóbicas como hidrofílicas, lo que lo hace versátil para diversas aplicaciones. Su combinación específica de grupos funcionales también permite reacciones químicas e interacciones únicas que no son posibles con compuestos similares.

Propiedades

Fórmula molecular |

C28H57O10P |

|---|---|

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

(2-methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate |

InChI |

InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34) |

Clave InChI |

GJZGRYXGQBWBEB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.